Cas no 1622-14-6 (4-Bromo-3-(trifluoromethyl)benzoic acid)
4-Bromo-3-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-(trifluoromethyl)benzoic acid
- 4-BROMO-3-TRIFLUOROMETHYLBENZOIC ACID
- 3-(Trifluoromethyl)-4-bromobenzoic acid
-
- Inchi: 1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)
- InChI Key: GPBPFDPENZHCPR-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=O)O)C=C1C(F)(F)F
4-Bromo-3-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B859628-1g |
4-Bromo-3-(Trifluoromethyl)Benzoic Acid |
1622-14-6 | ≥98% | 1g |
810.00 | 2021-05-17 | |
| A2B Chem LLC | AE98907-1g |
4-Bromo-3-(trifluoromethyl)benzoic acid |
1622-14-6 | 98%+;RG | 1g |
$129.00 | 2024-04-20 | |
| A2B Chem LLC | AE98907-5g |
4-Bromo-3-(trifluoromethyl)benzoic acid |
1622-14-6 | 98%+;RG | 5g |
$411.00 | 2024-04-20 | |
| A2B Chem LLC | AE98907-25g |
4-Bromo-3-(trifluoromethyl)benzoic acid |
1622-14-6 | 98%+;RG | 25g |
$1216.00 | 2024-04-20 | |
| 1PlusChem | 1P00APKR-1g |
4-Bromo-3-(trifluoromethyl)benzoic acid |
1622-14-6 | 98%+;RG | 1g |
$122.00 | 2024-06-19 | |
| 1PlusChem | 1P00APKR-5g |
4-Bromo-3-(trifluoromethyl)benzoic acid |
1622-14-6 | 98%+;RG | 5g |
$364.00 | 2024-06-19 | |
| 1PlusChem | 1P00APKR-25g |
4-Bromo-3-(trifluoromethyl)benzoic acid |
1622-14-6 | 98%+;RG | 25g |
$1085.00 | 2024-06-19 | |
| Aaron | AR00APT3-5g |
4-Bromo-3-(trifluoromethyl)benzoic acid |
1622-14-6 | 98% | 5g |
$347.00 | 2025-02-10 | |
| Aaron | AR00APT3-250mg |
4-Bromo-3-(trifluoromethyl)benzoic acid |
1622-14-6 | 98% | 250mg |
$29.00 | 2025-02-10 | |
| Aaron | AR00APT3-1g |
4-Bromo-3-(trifluoromethyl)benzoic acid |
1622-14-6 | 98% | 1g |
$103.00 | 2025-02-10 |
4-Bromo-3-(trifluoromethyl)benzoic acid Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-Bromo-3-(trifluoromethyl)benzoic acid
4-Bromo-3-(trifluoromethyl)benzoic Acid (CAS No. 1622-14-6): A Comprehensive Overview
4-Bromo-3-(trifluoromethyl)benzoic acid (CAS No. 1622-14-6) is a versatile compound with significant applications in the fields of medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique combination of a bromine atom and a trifluoromethyl group attached to a benzene ring, which imparts it with a range of valuable properties. In this article, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the diverse applications of 4-Bromo-3-(trifluoromethyl)benzoic acid.
Chemical Structure and Properties
The molecular formula of 4-Bromo-3-(trifluoromethyl)benzoic acid is C9H4BrF3O2, with a molecular weight of approximately 271.03 g/mol. The presence of the bromine atom and the trifluoromethyl group on the benzene ring makes this compound highly reactive and versatile in various chemical reactions. The bromine atom can serve as a leaving group in substitution reactions, while the trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound's stability and reactivity.
The physical properties of 4-Bromo-3-(trifluoromethyl)benzoic acid include a melting point of around 155-157°C and a boiling point that is not typically reported due to its high reactivity at elevated temperatures. It is slightly soluble in water but highly soluble in organic solvents such as dichloromethane, acetone, and ethanol. These solubility characteristics make it suitable for use in various synthetic processes.
Synthesis Methods
The synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 3-(trifluoromethyl)benzoic acid using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. This reaction typically proceeds via an electrophilic aromatic substitution mechanism.
An alternative approach involves the direct synthesis from 4-bromobenzotrifluoride through a carboxylation reaction. This method often utilizes carbon dioxide as the carboxylating agent under high pressure and temperature conditions, catalyzed by transition metals such as palladium or copper. The choice of synthetic route depends on factors such as yield, purity, cost, and environmental impact.
Applications in Medicinal Chemistry
4-Bromo-3-(trifluoromethyl)benzoic acid has gained significant attention in medicinal chemistry due to its potential as an intermediate in the synthesis of biologically active compounds. The trifluoromethyl group is known to enhance metabolic stability and improve pharmacokinetic properties, making it a valuable moiety in drug design.
Recent studies have explored the use of 4-Bromo-3-(trifluoromethyl)benzoic acid derivatives in the development of anticancer agents. For instance, researchers have synthesized novel derivatives that exhibit potent antiproliferative activity against various cancer cell lines. These derivatives often incorporate additional functional groups to enhance their selectivity and efficacy.
In addition to cancer research, 4-Bromo-3-(trifluoromethyl)benzoic acid has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate specific enzymes involved in these diseases makes it a promising candidate for further study.
Applications in Materials Science
Beyond medicinal chemistry, 4-Bromo-3-(trifluoromethyl)benzoic acid finds applications in materials science due to its unique electronic properties. The presence of the trifluoromethyl group imparts high electron-withdrawing characteristics, which can be exploited in the design of functional materials such as organic semiconductors and photovoltaic materials.
In organic electronics, derivatives of 4-Bromo-3-(trifluoromethyl)benzoic acid have been used to synthesize polymers with enhanced charge transport properties. These polymers are used in various electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The ability to fine-tune the electronic properties through chemical modification makes these materials highly versatile.
Safety Considerations and Handling
4-Bromo-3-(trifluoromethyl)benzoic acid, like many other organic compounds, requires careful handling to ensure safety in laboratory settings. It is important to follow standard laboratory practices, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats. The compound should be stored in a cool, dry place away from sources of heat or ignition.
In case of accidental exposure, immediate action should be taken to minimize harm. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, rinse eyes with plenty of water for at least 15 minutes and seek medical attention if irritation persists. Ingestion should be avoided, and if ingested, seek medical assistance immediately.
Frequently Asked Questions (FAQs)
- A: The molecular formula is C9H4BrF3O2.
- A: It is used as an intermediate in medicinal chemistry for drug synthesis and in materials science for developing functional materials like organic semiconductors.
- A: It can be synthesized through bromination reactions or carboxylation reactions involving 4-bromobenzotrifluoride.
- A: Wear appropriate PPE, store it properly, and follow standard laboratory safety protocols.
1622-14-6 (4-Bromo-3-(trifluoromethyl)benzoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)